Scandium(III) trifluoromethanesulfonimide
Overview
Description
Scandium(III) trifluoromethanesulfonimide, also known as Scandium (III) triflate, is a chemical compound with the formula Sc(SO3CF3)3 . It is a salt consisting of scandium cations Sc3+ and triflate SO3CF3- anions . This compound is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is widely used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water .
Synthesis Analysis
This compound is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It has been found to be an efficient catalyst as a Lewis acid for the condensation reaction of trimethylhydroquinone with isophytol to afford α-tocopherol .
Molecular Structure Analysis
The molecular formula of this compound is C6F18N3O12S6Sc . The compound consists of scandium cations Sc3+ and triflate SO3CF3- anions . The molecular weight of the compound is 885.4 g/mol .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Fridel-crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 885.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 33 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 884.707788 g/mol . The topological polar surface area of the compound is 258 Ų . The heavy atom count of the compound is 46 .
Scientific Research Applications
Lewis Acid Catalyst in Organic Synthesis
- Acylation of Alcohols : Scandium trifluoromethanesulfonate is used as a highly effective Lewis acid catalyst for the acylation of alcohols with acid anhydrides and mixed anhydrides. It facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
- Synthesis of α-Tocopherol : Efficiently catalyzes the condensation reaction of trimethylhydroquinone with isophytol to produce α-tocopherol (Matsui, Karibe, Hayashi, & Yamamoto, 1995).
- Polyester Synthesis : Catalyzes polycondensations of dicarboxylic acids and diols at moderate temperatures (Takasu, Makino, & Yamada, 2010).
- Ferrier Rearrangement : Efficiently catalyzes the O-glycosidation of 3,4,6-tri-O-acetyl-d-glucal with various alcohols and phenols (Yadav, Reddy, Murthy, & Kumar, 2000).
- Diels-Alder Reaction : Acts as an effective catalyst in the Diels-Alder reaction, which is important for the synthesis of cyclic compounds (Kobayashi, Hachiya, Araki, & Ishitani, 1993).
Applications in Material Science
- Selective Recovery of Scandium(III) : The ionic liquid betainium bis(trifluoromethylsulfonyl)imide is used for the extraction of scandium from aqueous solutions, demonstrating a potential for selective recovery of scandium(III) from industrial residues (Onghena & Binnemans, 2015).
- Polymer-Supported Catalysts : Used in organic synthesis as a heterogeneous catalyst when immobilized in polystyrene (Rossini, Hildebrand, Hazendonk, & Schurko, 2014).
- Acetylation of Starch : Catalyzes the acetylation of starch, indicating its potential for creating novel starch esters (Shogren, 2008).
Miscellaneous Applications
- Hydrogen/Deuterium Exchange : Scandium trifluoromethanesulfonate is used as a catalyst for hydrogen/deuterium exchange in aromatic compounds (Castellani, Perotti, Scrivanti, & Vidari, 2000).
- Cleavage of Esters : Found to be an effective Lewis acid catalyst for the selective cleavage of esters containing a coordinative group (Kajiro, Mitamura, Mori, & Hiyama, 1999).
Mechanism of Action
Target of Action
Scandium(III) trifluoromethanesulfonimide is primarily used as a Lewis acid . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this case, the Scandium(III) ion acts as the Lewis acid.
Mode of Action
The compound interacts with its targets by accepting a pair of electrons from a Lewis base. This interaction results in the formation of a Lewis adduct, which is a compound with a coordinate covalent bond between the Lewis acid and the Lewis base .
Biochemical Pathways
It’s known that the compound acts as a catalyst in various chemical reactions . As a Lewis acid, it can influence a variety of biochemical pathways by facilitating reactions that require an electron acceptor.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. As a Lewis acid, it can accept a pair of electrons from a Lewis base, allowing certain reactions to proceed more efficiently .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its ability to act as a Lewis acid .
Safety and Hazards
Scandium(III) trifluoromethanesulfonimide is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXLYEZEIZAKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F18N3O12S6Sc | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399328 | |
Record name | Scandium(III) trifluoromethanesulfonimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176726-07-1 | |
Record name | Scandium(III) trifluoromethanesulfonimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176726-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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